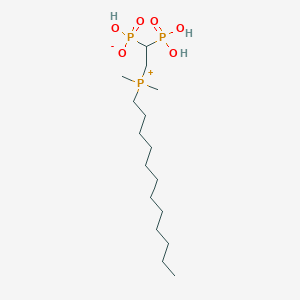![molecular formula C28H20N9Na3O11S3 B1667549 trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 114627-37-1](/img/structure/B1667549.png)
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is an antipseudomonal cephalosporin, a class of β-lactam antibiotics known for their broad-spectrum antibacterial activity. This compound was initially developed by Mochida Pharmaceutical Co., Ltd., and it targets gram-negative bacteria, particularly Pseudomonas aeruginosa .
Métodos De Preparación
The synthesis of trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several key steps. One of the critical intermediates is 2-(3,4-carbonyldioxyphenyl)-2-(phthalimidooxy)acetic acid. This intermediate is resolved into optically active forms through preferential crystallization at 15°C in acetone . The resolved intermediate is then used to prepare the potent antipseudomonal cephalosporin, M 14659 .
Análisis De Reacciones Químicas
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporins.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in the treatment of infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa.
Industry: It is used in the development of new antibiotics and the improvement of existing ones
Mecanismo De Acción
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death .
Comparación Con Compuestos Similares
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is similar to other siderophore cephalosporins, such as cefiderocol and cefetecol. it has unique structural features that enhance its activity against Pseudomonas aeruginosa. Similar compounds include:
Cefiderocol: A novel siderophore cephalosporin with potent activity against carbapenem-resistant gram-negative bacteria.
Cefetecol: A catechol-substituted cephalosporin with activity against gram-negative bacteria.
S-9096: Another siderophore cephalosporin with similar antibacterial properties.
This compound stands out due to its specific activity against Pseudomonas aeruginosa and its unique structural features that enhance its efficacy.
Propiedades
Número CAS |
114627-37-1 |
|---|---|
Fórmula molecular |
C28H20N9Na3O11S3 |
Peso molecular |
823.7 g/mol |
Nombre IUPAC |
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23N9O11S3.3Na/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10;;;/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47);;;/q;3*+1/p-3/b35-16+;;;/t17-,19+,23-;;;/m1.../s1 |
Clave InChI |
KKCORCGDIQPQOO-SNQWTNTOSA-K |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES isomérico |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)[O-])/C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
antibiotic M 14659 M 14659 M14659 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





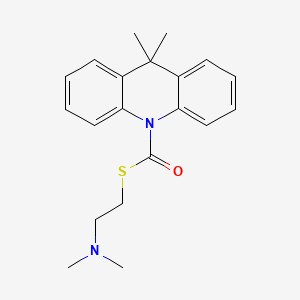
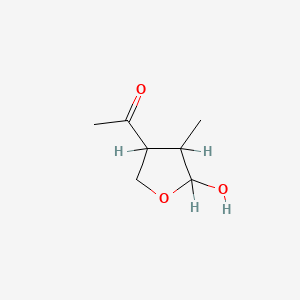
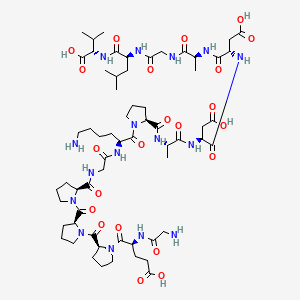
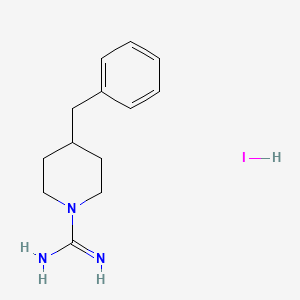
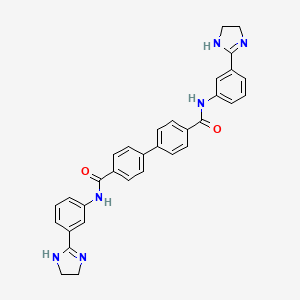

![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)
